molecular formula C16H12FNO5S2 B13343648 Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- CAS No. 63149-46-2

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-

Cat. No.: B13343648
CAS No.: 63149-46-2
M. Wt: 381.4 g/mol
InChI Key: RLDLNWRDHJXWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- is a complex organic compound with the molecular formula C16H12FNO5S2. This compound is known for its unique structure, which includes a benzenesulfonyl fluoride group and a naphthalenyl amino sulfonyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- typically involves multiple steps. One common method includes the sulfonylation of lithiated alkyl phosphonates with benzenesulfonyl fluoride . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated compounds.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl fluoride: A simpler compound with similar reactivity but lacking the naphthalenyl amino sulfonyl group.

    Phenylsulfonyl fluoride: Another related compound with a phenyl group instead of the naphthalenyl group.

Uniqueness

Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- is unique due to its complex structure, which provides distinct reactivity and potential biological activities compared to simpler sulfonyl fluorides. Its combination of functional groups allows for diverse applications in research and industry.

Properties

CAS No.

63149-46-2

Molecular Formula

C16H12FNO5S2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(5-hydroxynaphthalen-1-yl)sulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H12FNO5S2/c17-24(20,21)11-4-1-5-12(10-11)25(22,23)18-15-8-2-7-14-13(15)6-3-9-16(14)19/h1-10,18-19H

InChI Key

RLDLNWRDHJXWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.